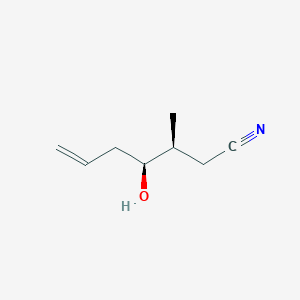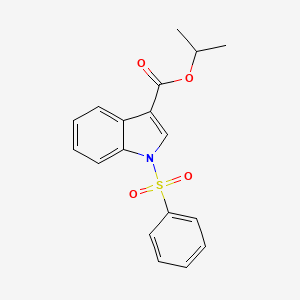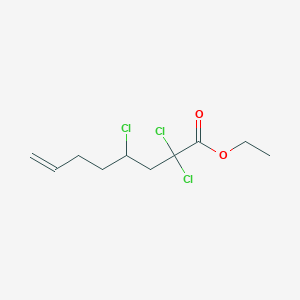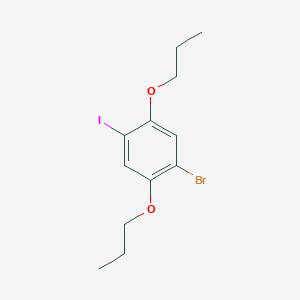
1-Bromo-4-iodo-2,5-dipropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-iodo-2,5-dipropoxybenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two propoxy groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-iodo-2,5-dipropoxybenzene typically involves a multi-step process. One common method is the halogenation of 2,5-dipropoxybenzene. The process begins with the bromination of 2,5-dipropoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like potassium iodate .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-iodo-2,5-dipropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes to form substituted alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts and copper(I) iodide in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce various substituted benzenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-iodo-2,5-dipropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-iodo-2,5-dipropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propoxy groups may also play a role in modulating its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodobenzene: Lacks the propoxy groups, making it less versatile in certain applications.
1,4-Dibromobenzene: Contains two bromine atoms instead of a bromine and an iodine atom.
1,4-Diiodobenzene: Contains two iodine atoms, which can affect its reactivity and applications.
Uniqueness: 1-Bromo-4-iodo-2,5-dipropoxybenzene is unique due to the presence of both bromine and iodine atoms along with propoxy groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
216306-45-5 |
|---|---|
Molekularformel |
C12H16BrIO2 |
Molekulargewicht |
399.06 g/mol |
IUPAC-Name |
1-bromo-4-iodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16BrIO2/c1-3-5-15-11-8-10(14)12(7-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
IHYHUYDKMUNBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1I)OCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
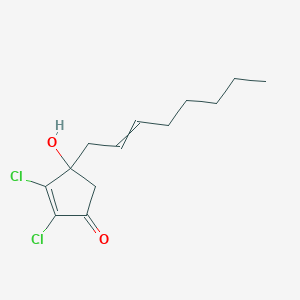
![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)
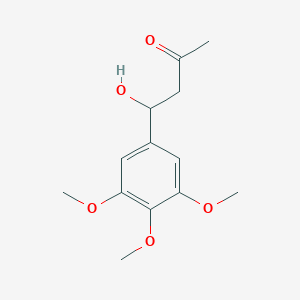
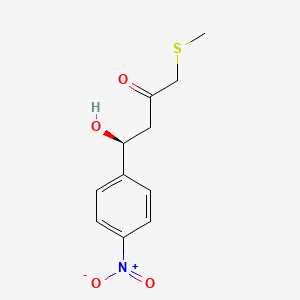
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)


